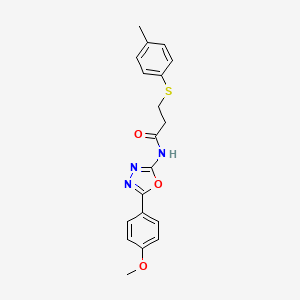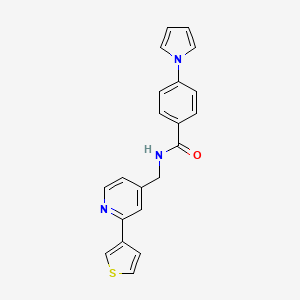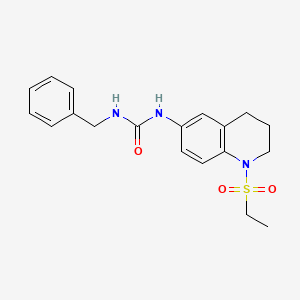
N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as MNPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and material science. MNPO is a small-molecule inhibitor that selectively targets a specific protein, making it a valuable tool for studying the protein's function and developing new therapies.
Mecanismo De Acción
MNPO selectively binds to a specific protein, inhibiting its activity. The protein targeted by MNPO is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the protein's activity, MNPO can disrupt these cellular processes, leading to cell death.
Biochemical and Physiological Effects:
MNPO has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that MNPO can induce cell death in various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, MNPO has been shown to inhibit the growth of certain bacteria, making it a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPO has several advantages that make it a valuable tool for scientific research. Its selectivity and potency make it an ideal tool for studying specific proteins and their functions. However, MNPO also has some limitations. Its synthesis is complex and requires expertise in organic chemistry, making it difficult to produce in large quantities. Additionally, MNPO's selectivity can also be a limitation, as it may not be effective against all protein targets.
Direcciones Futuras
There are several future directions for MNPO research. One potential application is in the development of new cancer therapies. MNPO has shown promise as an anti-cancer agent in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, MNPO's antimicrobial properties make it a potential candidate for the development of new antibiotics. Finally, MNPO's selectivity and potency make it a valuable tool for studying various proteins and their functions, and further research is needed to identify new protein targets and potential applications.
Métodos De Síntesis
The synthesis of MNPO involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-methyl-4-nitrophenylamine, which is then reacted with pyridine-4-carboxaldehyde to form the intermediate product. The final step involves the addition of oxalyl chloride to the intermediate product to yield MNPO. The purity of the final product is critical for its effectiveness in scientific research.
Aplicaciones Científicas De Investigación
MNPO has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of MNPO is in drug discovery, where it is used as a tool to identify and validate new drug targets. MNPO selectively inhibits a specific protein, making it a valuable tool for studying the protein's function and developing new therapies.
Propiedades
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-8-12(19(22)23)2-3-13(10)18-15(21)14(20)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJJLJSHHECQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2912103.png)
![Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B2912104.png)
![2-chloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B2912108.png)


![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)

